methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate
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Overview
Description
Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with two chromen-2-one moieties linked through a benzoate ester, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multiple steps. One common method includes the esterification of 2-oxo-2H-chromen-4-yl acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The resulting intermediate is then subjected to further reactions to introduce the benzoate ester and additional chromen-2-one moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Scientific Research Applications
Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, affecting cellular processes . The pathways involved in its action include oxidative stress response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-{[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate
- Methyl 4-[(7-{[2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)propionyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate
Uniqueness
Methyl 4-({[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}methyl)benzoate is unique due to its dual chromen-2-one structure, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to similar compounds .
Properties
Molecular Formula |
C27H18O7 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl 4-[[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxymethyl]benzoate |
InChI |
InChI=1S/C27H18O7/c1-31-26(29)17-8-6-16(7-9-17)15-32-19-10-11-20-21(14-25(28)33-24(20)13-19)22-12-18-4-2-3-5-23(18)34-27(22)30/h2-14H,15H2,1H3 |
InChI Key |
QHDVNTGYUPOTLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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